N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16) |
InChI Key |
QXKQVHKAOAGNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Acid Chloride Intermediates
This method involves converting cyclopentanecarboxylic acid to its acid chloride, followed by reaction with 2-aminobenzothiazole. Key steps include:
-
Activation of the carboxylic acid : Thionyl chloride (SOCl₂) or oxalyl chloride converts cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride.
-
Nucleophilic substitution : The acid chloride reacts with 2-aminobenzothiazole in polar aprotic solvents (e.g., THF, DMF) under reflux.
-
Cyclopentanecarboxylic acid (10 mmol) is stirred with SOCl₂ (15 mmol) at 0°C for 1 hr, then warmed to room temperature.
-
The resulting acid chloride is added dropwise to a solution of 2-aminobenzothiazole (12 mmol) in DMF.
-
The mixture is refluxed for 6–8 hr, cooled, and poured into ice-water.
-
The precipitate is filtered and recrystallized from ethanol.
Coupling via Carbodiimide-Mediated Reactions
To avoid handling corrosive acid chlorides, carbodiimide reagents like EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed with DMAP (4-dimethylaminopyridine) as a catalyst.
-
Cyclopentanecarboxylic acid (10 mmol), EDC∙HCl (12 mmol), and DMAP (1 mmol) are dissolved in dichloromethane.
-
2-Aminobenzothiazole (10 mmol) is added, and the reaction is stirred at room temperature for 24 hr.
-
The mixture is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated.
-
Purification via column chromatography (SiO₂, hexane/EtOAc) yields the product.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing charged intermediates. Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 49 | 95 |
| THF | 7.5 | 27 | 83 |
| CHCl₃ | 4.8 | 18 | 78 |
Catalytic Additives
DMAP accelerates acylation by deprotonating the amine, while HOBt (hydroxybenzotriazole) suppresses racemization:
| Additive | Concentration (mol%) | Yield (%) |
|---|---|---|
| None | 0 | 18 |
| DMAP | 10 | 45 |
| HOBt | 10 | 38 |
Temperature and Time
Extended reaction times (24–48 hr) at room temperature improve yields over reflux conditions:
| Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|
| 25 | 24 | 49 |
| 80 | 6 | 27 |
Purification and Characterization
Purification Techniques
Spectroscopic Validation
-
-
δ 8.21 (s, 1H, CONH)
-
δ 7.45–7.89 (m, 4H, benzothiazole-H)
-
δ 2.80–3.10 (m, 1H, cyclopentane-CH)
-
δ 1.50–1.90 (m, 8H, cyclopentane-CH₂)
-
-
-
1650 cm⁻¹ (C=O stretch)
-
1550 cm⁻¹ (N-H bend)
-
Stability and Solubility Profiling
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for standard storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid Chloride | 27–49 | 83–95 | 120 |
| EDC∙HCl/DMAP | 45–66 | 95–98 | 180 |
Cost estimates based on reagent prices from.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide undergoes hydrolysis under acidic or basic conditions, yielding cyclopentanecarboxylic acid and 2-aminobenzothiazole derivatives.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | Cyclopentanecarboxylic acid + 2-aminobenzothiazole | 85% | |
| 2M NaOH, 80°C, 8 hr | Cyclopentanecarboxylate + 2-aminobenzothiazolate | 78% |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation of the amide oxygen and basic conditions deprotonating the nucleophile (e.g., OH⁻).
Electrophilic Substitution at the Benzothiazole Ring
The benzothiazole ring undergoes electrophilic substitution at the 6-position due to electron-donating effects from the sulfur and nitrogen atoms.
Example: Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C produces N-(6-nitro-1,3-benzothiazol-2-yl)cyclopentanecarboxamide as the major product .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0–5°C, 3 hr | 6-nitro derivative | 62% |
Substituents at the 6-position enhance biological activity, as seen in antimycobacterial derivatives .
Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic substitution reactions. For instance, coupling with aryl amines under catalytic conditions forms urea derivatives.
Example: Reaction with 4-Nitroaniline
Under neat fusion at 165°C, the compound reacts with 4-nitroaniline to form N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitroaniline | 165°C, 5–7 min, neat fusion | Acetamide derivative | 77.9% |
Catalytic C–H Functionalization
Iron-catalyzed oxidative C(sp²)–H functionalization enables coupling with thioureas to form complex amides. This method, reported by Thieme, achieves yields up to 82% for N-benzothiazol-2-yl-amides .
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| FeCl₃ | 1-Acyl-3-(phenyl)thiourea | N-Benzothiazol-2-yl-amide | 75–82% |
Stability and Degradation
The compound is stable under ambient conditions but degrades in polar aprotic solvents (e.g., DMF) at elevated temperatures, forming cyclopentanecarboxamide fragments.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide, have shown significant anticancer properties. Studies indicate that compounds with the benzothiazole moiety can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have been synthesized and tested against multiple human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma), demonstrating notable cytotoxic effects .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives. The structural features of this compound suggest it may interact with inflammatory pathways, potentially leading to therapeutic applications in managing inflammatory diseases .
Biological Research
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies due to the presence of the benzothiazole ring, which is known to interact with various biological targets. For example, it can inhibit enzymes involved in bacterial growth and replication, making it a candidate for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking analyses have been performed to understand the binding interactions of this compound with specific proteins. These studies provide insights into its potential efficacy as a therapeutic agent by revealing how it might inhibit target enzymes or receptors associated with diseases .
Industrial Applications
Material Science
The unique chemical structure of this compound allows for its application in the development of new materials, including polymers and dyes. Its ability to undergo various chemical reactions enhances its utility in creating functional materials with specific properties.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives similar to this compound. The study assessed its effectiveness against Gram-positive and Gram-negative bacteria using the broth microdilution method, revealing promising results in inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzothiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The chloro and methoxy substituents in ’s compound may enhance metabolic stability or target binding compared to the parent structure.
- Hybrid Scaffolds: The nicotinamide derivatives in show enhanced antimicrobial activity due to the thiazolidinone moiety, which is absent in the target compound .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives ()
| Compound | MIC (µg/mL) Against S. aureus | MIC Against E. coli | MIC Against C. albicans |
|---|---|---|---|
| Standard Drug | 1.25 | 2.5 | 2.5 |
| Compound 6a | 3.12 | 12.5 | 6.25 |
| Compound 6d | 1.56 | 6.25 | 3.12 |
Comparison with Target Compound :
- aureus). The absence of a thiazolidinone or nicotinamide group may reduce broad-spectrum efficacy .
Biological Activity
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The cyclopentanecarboxamide structure contributes to its pharmacological properties. The presence of sulfur and nitrogen in the benzothiazole ring enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that compounds with similar structures can inhibit key bacterial enzymes involved in cell wall synthesis and other vital processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Effective against MRSA strains |
| Escherichia coli | 2 μg/mL | Shows broad-spectrum antibacterial activity |
| Pseudomonas aeruginosa | 4 μg/mL | Resistance observed in some clinical isolates |
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a dual role in treating infections and inflammatory conditions.
The precise mechanism of action of this compound remains an area of active research. However, it is hypothesized that the compound interacts with specific molecular targets within bacterial cells, leading to disruption of essential processes such as:
- Cell Wall Synthesis : By inhibiting enzymes involved in peptidoglycan synthesis.
- Protein Synthesis : Potential interference with ribosomal function.
- Membrane Integrity : Disruption of bacterial membranes leading to cell lysis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load when treated with this compound compared to controls. The study highlighted its potential as a lead compound for developing new antibiotics. -
Inflammation Model :
In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Potential areas for exploration include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or anti-inflammatory agents.
Q & A
Basic: What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide derivatives, and how are reaction conditions optimized?
Answer:
Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with 2-aminobenzothiazole. For example, benzoylation of 2-aminobenzothiazole using substituted acyl chlorides under reflux in anhydrous solvents (e.g., THF or DCM) with triethylamine as a base yields target compounds . Optimization focuses on:
- Reagent stoichiometry: A 1:1.2 molar ratio of 2-aminobenzothiazole to acyl chloride improves yields.
- Temperature: Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
- Workup: Precipitation in ice-water followed by recrystallization (ethanol/water) enhances purity.
Yields range from 53% to 66% depending on substituents (e.g., phenoxyacetyl vs. benzoyl groups) .
Basic: How are cyclopentanecarboxamide derivatives characterized to confirm structural integrity and purity?
Answer:
Standard protocols include:
- 1H/13C NMR: Peaks for the cyclopentane ring (δ ~1.5–2.5 ppm for CH2 protons) and benzothiazole NH (δ ~10–12 ppm) confirm bonding .
- LC-MS: Molecular ion peaks (e.g., [M+H]+) validate molecular weight.
- Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur percentages are compared to theoretical values (e.g., C: 61.1%, H: 5.5%, N: 11.1% for C13H14N2OS) .
- Melting point consistency: Sharp melting ranges (e.g., 148–195°C) indicate purity .
Advanced: What crystallographic techniques determine the molecular and supramolecular structure of this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth: Slow evaporation of saturated DMSO/ethanol solutions at 25°C yields diffraction-quality crystals .
- Data collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement: SHELXL software refines lattice parameters (e.g., space group P21/c for halogenated derivatives) and hydrogen-bonding networks .
For example, N-(1,3-benzothiazol-2-yl)benzamide crystallizes in monoclinic systems (a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å) with π-π stacking distances of 3.6–3.8 Å .
Advanced: How do computational methods like Hirshfeld surface analysis and PIXEL calculations elucidate intermolecular interactions?
Answer:
- Hirshfeld surfaces: Visualize close contacts (e.g., H···N/O interactions) and quantify their contributions to crystal packing. For example, N–H···N(thiazole) hydrogen bonds constitute 15–20% of interactions in sulfonylhydrazide derivatives .
- PIXEL calculations: Partition crystal lattice energy into Coulombic, polarization, dispersion, and repulsion terms. In halogenated analogs, dispersion forces dominate (60–70% of lattice energy), stabilizing offset π-π stacking .
Advanced: What methodologies assess the nonlinear optical (NLO) properties of benzothiazole-containing carboxamides?
Answer:
- Hyperpolarizability (β) measurement: Second-harmonic generation (SHG) using a Nd:YAG laser (1064 nm) quantifies efficiency relative to urea or KDP .
- DFT calculations: Gaussian09 with B3LYP/6-311G(d,p) basis sets predicts molecular dipole moments and β values. For N-(1,3-benzothiazol-2-yl)benzamide, experimental SHG efficiency is 1.5× KDP due to electron-withdrawing benzothiazole and π-conjugation .
- Thermal analysis: TGA/DSC confirms thermal stability up to 200°C, a prerequisite for NLO device integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
